Flustramine A

Description

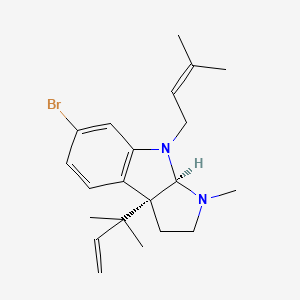

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H29BrN2 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

(3aR,8bR)-6-bromo-3-methyl-8b-(2-methylbut-3-en-2-yl)-4-(3-methylbut-2-enyl)-2,3a-dihydro-1H-pyrrolo[2,3-b]indole |

InChI |

InChI=1S/C21H29BrN2/c1-7-20(4,5)21-11-13-23(6)19(21)24(12-10-15(2)3)18-14-16(22)8-9-17(18)21/h7-10,14,19H,1,11-13H2,2-6H3/t19-,21-/m1/s1 |

InChI Key |

AJYIZQUARKFPEC-TZIWHRDSSA-N |

SMILES |

CC(=CCN1C2C(CCN2C)(C3=C1C=C(C=C3)Br)C(C)(C)C=C)C |

Isomeric SMILES |

CC(=CCN1[C@@H]2[C@@](CCN2C)(C3=C1C=C(C=C3)Br)C(C)(C)C=C)C |

Canonical SMILES |

CC(=CCN1C2C(CCN2C)(C3=C1C=C(C=C3)Br)C(C)(C)C=C)C |

Synonyms |

flustramine A |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Chemodiversity

Methodologies for Flustramine A Isolation from Flustra foliacea

The process of isolating this compound from Flustra foliacea involves a series of carefully orchestrated extraction and purification steps. These methods are designed to separate the target compound from a complex mixture of other metabolites.

Initial extraction of Flustra foliacea typically involves organic solvents such as dichloromethane, methanol, or light petroleum to solubilize the secondary metabolites chemicalbook.comcanada.canih.govpsu.edu. Following initial extraction, the crude extract is subjected to various chromatographic techniques for fractionation and purification. These commonly include:

Column Chromatography: Techniques such as cellulose (B213188) column chromatography, silica (B1680970) gel chromatography, and vacuum liquid chromatography (VLC) over normal-phase silica gel are employed to separate compounds based on polarity chemicalbook.comnih.govpsu.edu.

Reverse-Phase Chromatography: Methods like reverse-phase (RP8) column chromatography and preparative High-Performance Liquid Chromatography (HPLC) using C18 stationary phases are crucial for separating closely related compounds canada.capsu.edu.

Solid-Phase Extraction (SPE): SPE is utilized as a preliminary clean-up step or for fractionating complex mixtures nih.gov.

Flash Chromatography: This technique is widely used for rapid purification of organic compounds, offering efficiency in separating complex mixtures rochester.edubiotage.com.

The specific combination and sequence of these techniques are critical for obtaining pure this compound and its congeners canada.canih.govresearchgate.net.

Biosynthesis and Biogenetic Pathways

Proposed Biogenetic Routes to Flustramine A and Related Alkaloids

The formation of this compound is hypothesized to involve a series of enzymatic steps, starting from common amino acid precursors and progressing through prenylation, cyclization, and bromination.

Indole (B1671886) alkaloids, in general, are biosynthesized from tryptophan, which is decarboxylated to tryptamine (B22526) mdpi.comnih.gov. Tryptamine and its derivatives serve as foundational building blocks for the pyrrolo[2,3-b]indole (B14758588) skeleton characteristic of this compound nih.govpnas.orgresearchgate.net. Synthetic studies often utilize 6-bromotryptamine derivatives or related indolin-3-ones, suggesting that a brominated tryptamine precursor is likely involved in the natural biosynthetic route pnas.orgrsc.orgresearchgate.netcapes.gov.brjst.go.jp.

The core pyrrolo[2,3-b]indole ring system is thought to be assembled through cyclization reactions. Enzymes such as cytochrome P450 monooxygenases, flavin-containing monooxygenases, and other oxidoreductases are known to catalyze critical modifications and ring formations in alkaloid biosynthesis mdpi.com.

Prenylation, the enzymatic addition of isoprenoid units, is a hallmark of this compound's structure. The molecule contains both a prenyl (3-methyl-2-butenyl) group and a tert-prenyl (1,1-dimethyl-2-propenyl) group ontosight.aicanada.carsc.orgstanford.edu. These prenyl groups are typically transferred from activated isoprenoid pyrophosphates by prenyltransferases stanford.edudicp.ac.cn. The exact regiochemistry and stereochemistry of prenylation, whether occurring on the indole nitrogen or carbon atoms, are critical steps in shaping the final alkaloid structure canada.castanford.edu.

Cyclization is essential for forming the characteristic tricyclic pyrrolo[2,3-b]indole core. This process often involves intramolecular reactions, such as oxidative cyclization of prenylated tryptamine precursors, as demonstrated in synthetic approaches pnas.orgrsc.org. Cascade addition-cyclization strategies, where multiple bond-forming events occur in sequence, are also implicated in the formation of such complex ring systems pnas.orgclockss.org.

The presence of a bromine atom at the 6-position of the indole ring is a defining feature of this compound and many other alkaloids isolated from Flustra foliacea ontosight.ainih.govcanada.caacs.orgnih.govresearchgate.net. In marine organisms, halogenation, particularly bromination, is a common metabolic process, often catalyzed by haloperoxidase enzymes or through non-enzymatic mechanisms involving reactive bromine species researchgate.net. The precise timing of bromination within the biosynthetic cascade—whether it occurs early on a precursor or later on the assembled ring system—remains an area of investigation. Synthetic routes frequently incorporate bromination steps to achieve the target structure researchgate.netjst.go.jp.

Experimental Approaches to Elucidating this compound Biosynthesis

Elucidating the precise biosynthetic pathway of this compound relies on experimental methodologies that trace the incorporation of labeled precursors and characterize the enzymes involved.

Isotopic labeling studies are a cornerstone of metabolic pathway elucidation. By feeding labeled precursors (e.g., ¹³C-labeled amino acids or isoprenoids) to the producing organism (Flustra foliacea) and analyzing the resulting metabolites, researchers can trace the flow of atoms and identify intermediate compounds and enzymatic transformations researchgate.netacs.orgpnas.org. While direct isotopic labeling studies specifically for this compound within Flustra foliacea are not extensively detailed in the provided snippets, this approach is standard for characterizing the biosynthesis of other complex alkaloids pnas.org.

Characterizing the specific enzymes responsible for each step in the this compound biosynthetic pathway is crucial. This typically involves identifying candidate genes from the organism's genome, expressing the corresponding enzymes in a heterologous system (like E. coli or yeast), and testing their activity in vitro with potential substrates mdpi.comnih.gov. Enzymes such as prenyltransferases, cyclases, and halogenases would be key targets for such studies. While specific enzymes for this compound biosynthesis have not been definitively identified in the provided literature, research on other alkaloid pathways highlights the roles of methyltransferases, P450s, and other oxidoreductases in similar transformations mdpi.comnih.govacs.org.

Genomic and Proteomic Strategies for Pathway Gene Identification

The elucidation of natural product biosynthetic pathways often begins with the identification of the responsible biosynthetic gene clusters (BGCs) within the producing organism's genome. Genomic and proteomic strategies offer powerful, complementary tools for this endeavor.

Genomic Approaches: Genomic sequencing provides the blueprint for all potential metabolic capabilities of an organism. Bioinformatic analysis of sequenced genomes allows for the identification of BGCs, which are typically organized as contiguous regions of genes encoding enzymes involved in the synthesis of a specific secondary metabolite. These clusters often include genes for tailoring enzymes (e.g., oxidases, reductases, methyltransferases) and transport proteins, in addition to the core pathway enzymes frontiersin.org. For complex alkaloids like this compound, which feature prenylated indole structures, genomic analysis would focus on identifying genes encoding enzymes responsible for indole core formation and the subsequent prenylation steps semanticscholar.org.

Proteomic Strategies: Proteomic approaches, particularly "proteomining," can be instrumental in linking specific genes or BGCs to metabolite production. This strategy involves correlating changes in protein expression profiles with the presence or absence of a target compound during different growth phases or under specific experimental conditions frontiersin.org. By comparing the proteomes of producing versus non-producing strains, or cells under conditions that induce or repress this compound synthesis, researchers can identify proteins that are differentially expressed and potentially involved in the pathway. Shotgun proteomics, often employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is a common method for identifying a large number of proteins within a sample mdpi.com.

Integration of Omics Data (Proteogenomics): The synergy between genomics and proteomics, known as proteogenomics, offers a more comprehensive approach nih.gov. In this strategy, genomic and transcriptomic data are used to generate customized protein sequence databases. These databases then facilitate the identification of novel peptides from proteomic data, providing direct protein-level evidence for gene expression and aiding in the refinement of gene models nih.gov. By integrating these data sets, researchers can more accurately pinpoint genes and proteins that are actively involved in this compound biosynthesis. For instance, identifying genes encoding prenyltransferases, enzymes crucial for attaching prenyl groups to indole scaffolds found in related alkaloids, can be achieved through comparative genomics and subsequent proteomic validation semanticscholar.org.

Chemo-enzymatic Approaches to Biosynthetic Intermediates

Chemo-enzymatic synthesis represents a powerful strategy that merges the precision and selectivity of enzymatic transformations with the versatility of traditional chemical synthesis. This approach can be particularly valuable for constructing complex molecules like this compound, by leveraging enzymes to perform specific, challenging steps, such as stereoselective reactions or the synthesis of key intermediates.

Key Intermediates in Flustramine Synthesis: Chemical synthesis routes to this compound and its analogs highlight several key structural motifs and potential intermediates. These often involve indolin-3-one scaffolds, which undergo prenylation and subsequent cyclization reactions to form the characteristic hexahydropyrrolo[2,3-b]indole core researchgate.netsemanticscholar.org. For example, synthetic strategies have utilized indolin-3-ones that are modified with prenyl groups, leading to intermediates that are then cyclized to form the alkaloid structure researchgate.net.

Enzymatic Transformations for Intermediates: Enzymes offer unparalleled chemo-, regio-, and stereoselectivity, making them ideal catalysts for specific synthetic transformations. In the context of this compound biosynthesis, potential chemo-enzymatic approaches could involve:

Stereoselective Prenylation: Enzymes like prenyltransferases are known to catalyze the regioselective and stereoselective attachment of prenyl groups to various substrates, including indole derivatives semanticscholar.org. If the specific prenyltransferase responsible for prenylating the indole core in this compound biosynthesis can be identified and characterized, it could be employed in vitro to synthesize prenylated intermediates with high fidelity.

Regioselective Cyclization: The formation of the fused ring system in this compound likely involves cyclization steps. Enzymes such as cyclases or specific oxidoreductases could potentially catalyze these ring-forming reactions with greater efficiency and selectivity than chemical methods, particularly for complex stereochemical outcomes.

Late-Stage Functionalization: Enzymes can also be utilized for late-stage modifications of synthetic intermediates, introducing specific functional groups or stereocenters that are difficult to achieve through purely chemical means beilstein-journals.org.

While specific documented chemo-enzymatic syntheses of this compound's biosynthetic intermediates are not extensively detailed in the provided literature, the general principles are well-established. For instance, chemo-enzymatic methods have been successfully applied to synthesize diols from propenylbenzenes via lipase-catalyzed epoxidation and hydrolysis, demonstrating the utility of enzymes in generating functionalized intermediates frontiersin.org. Similarly, the integration of enzymatic steps with chemical transformations has been shown to streamline the synthesis of complex natural product scaffolds beilstein-journals.org. By drawing parallels from the chemical synthesis of this compound and the broader field of chemo-enzymatic natural product synthesis, it is evident that enzymes hold significant potential for the efficient and selective production of key biosynthetic precursors.

Chemical Synthesis Strategies of Flustramine a and Analogs

Retrosynthetic Analysis of Flustramine A

Retrosynthetic analysis of this compound typically involves dissecting the complex pyrrolo[2,3-b]indole (B14758588) core into more accessible precursors. A common strategy involves breaking down the molecule at key bonds to reveal simpler starting materials, often based on indole (B1671886) or oxindole (B195798) scaffolds and prenyl or isoprenyl units udel.eduuu.seskemman.is. For instance, the pyrrolidine (B122466) ring can be envisioned to form through cyclization reactions, while the prenyl substituents can be introduced via alkylation or rearrangement processes. The presence of a bromine atom, often at the C-6 position of the indole ring, is also a key consideration in the retrosynthetic planning acs.orgpnas.org.

Total Synthesis Approaches to Racemic this compound

Several methodologies have been employed for the total synthesis of racemic this compound and its related compounds, leveraging various cascade and domino reactions to efficiently construct the intricate molecular architecture.

Domino Olefination–Isomerization–Claisen Rearrangement (OIC) Sequences

A highly effective strategy for constructing the core structure of this compound and its analogs involves domino sequences that combine olefination, isomerization, and Claisen rearrangement (OIC) rsc.orgacs.orgacs.orgrsc.orgacs.org. These sequences often start from indolin-3-one derivatives, which are subjected to reactions like Horner-Wadsworth-Emmons olefination. The subsequent isomerization and thermal Claisen rearrangement allow for the formation of the crucial quaternary carbon center and the construction of the pyrroloindole skeleton in a convergent manner rsc.orgacs.orgrsc.org. This approach has been instrumental in the synthesis of this compound, Flustramide A, and related debrominated analogs acs.orgacs.org.

Reductive Cyclization (RC) Methodologies

Reductive cyclization (RC) plays a vital role in many synthetic routes, particularly in conjunction with OIC strategies, for the formation of the pyrrolidine ring within the pyrrolo[2,3-b]indole system rsc.orgacs.orgacs.org. For example, the reduction of a nitrile group followed by intramolecular cyclization has been employed to build the core structure acs.orgacs.org. Other reductive coupling reactions have also been utilized in the synthesis of related compounds, such as Flustramine B jst.go.jporganic-chemistry.org.

Interrupted Fischer Indolization Strategies

The interrupted Fischer indolization reaction has emerged as a powerful tool for accessing the fused indoline (B122111) scaffolds found in Flustramine derivatives researchgate.netnih.govnih.govorgsyn.org. This method allows for the construction of the pyrroloindole core from aryl hydrazines and latent aldehydes. Variations of this strategy, including the Garg interrupted Fischer indolization, have been employed to synthesize Flustramine-inspired compounds and build core pyrroloindoline scaffolds researchgate.netnih.govrsc.org. Some approaches have also utilized Grandberg Fischer indolization for related transformations nih.gov.

Oxidative Cyclization Reactions of Doubly Prenylated Tryptamines

An alternative pathway to this compound involves the oxidative cyclization of doubly prenylated tryptamines nih.govresearchgate.nettu-bs.de. This method typically starts with tryptamine (B22526) derivatives that are substituted with prenyl groups. Upon oxidative cyclization, these precursors can yield the this compound structure, with the prenyl groups undergoing rearrangement during the process nih.govresearchgate.net. This strategy has also been explored for its biological relevance, with the prenylated precursors showing significant cytotoxicity and antimicrobial activity nih.govresearchgate.nettu-bs.de.

Enantioselective Total Synthesis of this compound and Related Stereoisomers

The development of enantioselective total syntheses has been crucial for obtaining specific stereoisomers of this compound and its analogs, enabling detailed structure-activity relationship studies and providing access to biologically relevant enantiomers rsc.orgpnas.orgclockss.org.

One significant advancement has been the use of organocatalysis, particularly chiral secondary amine catalysts, to achieve highly enantioselective construction of the pyrroloindoline core pnas.orgmdpi.com. For instance, cascade reactions involving tryptamines and α,β-unsaturated aldehydes in the presence of imidazolidinone catalysts have been employed for the enantioselective synthesis of (−)-Flustramine B pnas.orgmdpi.com. These methods often generate quaternary carbon stereocenters with excellent enantioselectivities rsc.orgpnas.org.

Other enantioselective strategies have utilized chiral auxiliaries. For example, the synthesis of (−)- and (+)-enantiomers of debromothis compound has been achieved through optical resolution of a carboxylic acid intermediate using (R)-4-phenyloxazolidin-2-one acs.orgcapes.gov.br. Furthermore, asymmetric total syntheses of (−)-Flustramines A and B, and (−)-Flustramides A and B have been reported, highlighting the power of domino OIC sequences coupled with chiral control rsc.orgrsc.org.

Table 1: Summary of Key Synthesis Approaches for this compound and Analogs

| Synthesis Approach | Key Transformations | Starting Material Type | Key Features | Primary References |

| Domino Olefination–Isomerization–Claisen Rearrangement (OIC) | Olefination, Isomerization, Claisen Rearrangement, Deacetylation, Reductive Cyclization (RC) | Indolin-3-ones | Efficient construction of quaternary carbon centers, convergent synthesis, access to pyrrolo[2,3-b]indole core | rsc.orgacs.orgacs.orgrsc.orgacs.org |

| Reductive Cyclization (RC) | Reduction of nitrile/amide, intramolecular cyclization, reductive coupling | Various intermediates | Formation of the pyrrolidine ring, often coupled with other cascade reactions | rsc.orgacs.orgacs.orgjst.go.jporganic-chemistry.org |

| Interrupted Fischer Indolization | Fischer Indolization, cascade reactions | Aryl hydrazines, aldehydes | Construction of fused indoline and pyrroloindole scaffolds | researchgate.netnih.govnih.govorgsyn.org |

| Oxidative Cyclization | Oxidative cyclization of prenylated tryptamines | Doubly Prenylated Tryptamines | Formation of the core structure with potential prenyl group migration | nih.govresearchgate.nettu-bs.de |

Organocatalytic Cascade Addition-Cyclization Approaches

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including Flustramine B. Pioneering work by MacMillan and colleagues demonstrated the efficacy of imidazolidinone catalysts in a cascade addition-cyclization strategy for constructing the pyrroloindoline core of Flustramine B unige.chprinceton.edupnas.org. This approach typically involves the reaction of a tryptamine derivative with an α,β-unsaturated aldehyde, such as acrolein, in the presence of a chiral secondary amine catalyst. The catalyst activates the aldehyde via iminium ion formation, which then undergoes a conjugate addition with the tryptamine. This is followed by an intramolecular cyclization, leading to the formation of the pyrroloindoline ring system with high enantioselectivity unige.chpnas.org. For instance, the synthesis of (–)-Flustramine B utilized a 6-bromotryptamine derivative and acrolein with an imidazolidinone catalyst, achieving the central flustramine ring system in 78% yield and 90% enantiomeric excess (ee) after a subsequent reduction step unige.chpnas.org. This cascade strategy offers an efficient route to the challenging bridged quaternary stereocenter present in these alkaloids unige.ch.

Chiral Auxiliary and Ligand-Controlled Methods

Chiral auxiliary and ligand-controlled methods are fundamental to achieving stereoselectivity in organic synthesis. While specific examples directly detailing the use of chiral auxiliaries or ligands for the de novo synthesis of the this compound core are not extensively detailed in the provided snippets, the synthesis of debromothis compound enantiomers involved optical resolution of a racemic carboxylic acid intermediate using (R)-4-phenyloxazolidin-2-one capes.gov.brresearchgate.net. This highlights the use of chiral auxiliaries in obtaining enantiomerically pure compounds. Furthermore, the development of chiral catalysts, such as the imidazolidinone catalysts used in organocatalytic cascade reactions, represents a form of ligand-controlled asymmetric synthesis unige.chprinceton.edupnas.org.

Synthesis of this compound Analogs and Derivatives

Library Synthesis via Click Chemistry and Molecular Hybridization

The provided literature does not extensively detail library synthesis of this compound analogs using click chemistry or molecular hybridization. However, research has focused on synthesizing various flustramine congeners with modifications such as different bromination patterns, hydroxylation, and variations in prenylation canada.ca. The synthesis of debromothis compound enantiomers and other related hexahydropyrrolo[2,3-b]indole alkaloids has been achieved through efficient total synthesis routes from readily available indolin-3-ones, employing key domino reactions like olefination-isomerization-Claisen rearrangement (OIC) and reductive cyclization (RC) acs.orgcapes.gov.br.

Regioselective and Stereoselective Functionalization of the Core Scaffold

The synthesis of this compound and its analogs often involves the regioselective and stereoselective functionalization of the core pyrroloindoline scaffold. For example, the total synthesis of (±)-Flustramine C, (±)-Flustramine A, and debromothis compound involved key domino reactions, including olefination-isomerization-Claisen rearrangement (OIC) and reductive cyclization (RC), starting from indolin-3-ones acs.orgcapes.gov.br. The organocatalytic cascade addition-cyclization strategy directly constructs the pyrroloindoline ring system with control over stereochemistry unige.chpnas.org. Furthermore, variations in the natural flustramine congeners include different bromination patterns, hydroxylation on the aromatic ring, and variations in prenylation, indicating the importance of selective functionalization of the core structure canada.ca.

Structure Activity Relationship Sar Studies and Rational Design

Impact of Flustramine A's Pyrrolo(2,3-b)indole Core on Biological Interactions

The hexahydropyrrolo[2,3-b]indole nucleus is the defining structural feature of the flustramine family and is essential for its biological activity. rsc.org This rigid, tricyclic system serves as a foundational scaffold, positioning the various substituents in a precise three-dimensional arrangement for interaction with biological targets. rsc.org The indole (B1671886) portion of the core is a well-known pharmacophore present in numerous natural products and medicinal compounds, recognized for its ability to participate in various biological interactions. rsc.org

Role of Prenyl and tert-Prenyl Substituents in Modulating Activity

The prenyl and reverse-prenyl (or tert-prenyl) groups attached to the this compound scaffold are crucial modulators of its lipophilicity and steric profile, which in turn significantly influence its biological activity. nih.gov The selective incorporation of these isoprenoid units, particularly at the C3a position, creates a key quaternary stereocenter that is a hallmark of the flustramine alkaloids. rsc.orgnih.gov

SAR studies have revealed that the presence and nature of these prenyl groups are directly linked to cytotoxicity and antimicrobial effects. Interestingly, research on doubly prenylated tryptamines, which are precursors to this compound, showed that the non-cyclized precursor, Nb-methyl-1-prenyl-2-tert-prenyl-6-bromotryptamine, was the most biologically active compound in a series of 21 derivatives. rsc.org This suggests that for certain activities, the flexibility of the open tryptamine (B22526) chain is favored over the rigid, cyclized pyrroloindoline core of this compound itself. rsc.org The simultaneous presence of an N-prenyl group and a 2-tert-prenyl group, along with a secondary amine in the tryptamine side chain, was identified as a key requirement for antimicrobial activity. researchgate.net

| Compound | Key Structural Features | Observed Activity/Finding | Reference |

|---|---|---|---|

| Nb-methyl-1-prenyl-2-tert-prenyl-6-bromotryptamine | Non-cyclized tryptamine precursor; N-prenyl and 2-tert-prenyl groups | Most biologically active in a series of 21 compounds; IC50 of 5.9 μM against Micrococcus luteus. | rsc.org |

| This compound | Cyclized pyrrolo(2,3-b)indole core | Less cytotoxic than its open-chain precursor. | rsc.org |

| Furindoline Analog | Oxygen replaces nitrogen in the core scaffold | 5.5-fold decrease in MRSA biofilm inhibition activity compared to nitrogen analog. | nih.gov |

| Brominated Indole/Triazole Analog (5d) | Bromine at 2-position of indole | Became a strong inducer of S. aureus biofilm, whereas the non-brominated version was an inhibitor. | nih.gov |

Influence of Bromination Pattern on Mechanistic Efficacy

The bromine atom, typically found at the C6-position of the indole ring in this compound, is another critical determinant of biological activity. ontosight.ai Halogenation is a common feature in marine natural products and can influence a molecule's membrane permeability, metabolic stability, and ability to form halogen bonds with biological targets. mdpi.com

The impact of bromination on the efficacy of flustramine-like molecules appears to be highly dependent on its position and the specific biological endpoint being measured. In studies on doubly prenylated tryptamines, the presence of a 6-bromo substituent did not enhance general cytotoxicity. rsc.org However, other studies on simplified flustramine-inspired scaffolds have shown that the location of the bromine atom can dramatically alter the compound's function. nih.gov For example, in a series of indole/triazole conjugates designed as biofilm modulators, the introduction of a bromine atom at the 2-position of the indole ring transformed a compound that inhibited S. aureus biofilm formation into a potent inducer of biofilm formation. nih.gov This functional switch underscores the nuanced and powerful influence of the bromination pattern, suggesting it plays a key role in the specific molecular recognition events that dictate mechanistic outcomes.

Computational Chemistry in SAR Elucidation

Computational methods have become indispensable for understanding the complex SAR of this compound and its analogs at a molecular level. These in silico techniques provide insights that are often difficult to obtain through experimental methods alone, accelerating the rational design of new compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, elucidating the specific interactions that stabilize the complex. nih.gov For flustramine-type alkaloids, docking studies have been instrumental in hypothesizing mechanisms of action.

In a study investigating the acetylcholinesterase (AChE) inhibitory activity of various Flustra alkaloids, molecular docking was used to analyze the binding mode of the active compound Flustramine Q. mdpi.comresearchgate.net The results revealed that Flustramine Q fits into the AChE active site, forming multiple critical interactions: mdpi.com

Hydrophobic interactions with key aromatic residues, including Tyr337 and Trp86.

A cation-π interaction between the molecule's quaternary nitrogen and the tyrosine residue Tyr337.

A hydrogen bond with Tyr133.

A halogen bond between the bromine atom and the amino acid Asp74.

These detailed interaction maps provide a structural basis for the compound's activity and allow for the rational design of improved inhibitors. mdpi.commdpi.com For example, based on the docking results, two new derivatives of Flustramine Q were designed in silico with predicted increased potency due to enhanced interactions within the AChE binding pocket. mdpi.comresearchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features that a molecule must possess to interact with a specific biological target. slideshare.net A pharmacophore model can be generated from the structure of a ligand-protein complex or from a set of structurally diverse ligands that bind to the same target. nih.govnih.gov

For this compound and its analogs, a pharmacophore model would typically include features such as:

A hydrogen bond acceptor (from the indole nitrogen).

A halogen bond donor (the bromine atom).

Multiple hydrophobic/aromatic centers (the indole ring and prenyl groups).

A specific 3D arrangement of these features.

This abstract representation serves as a powerful filter for virtual screening of large compound libraries to identify novel, structurally distinct molecules that are likely to bind to the same target. lilab-ecust.cn The insights gained from SAR and docking studies are directly translated into the features of the pharmacophore model, guiding the search for new lead compounds. mdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. wikipedia.org Unlike molecular mechanics-based methods, DFT provides detailed information about electron distribution, molecular orbitals, and reaction energetics, offering deeper mechanistic insights. mdpi.comscispace.com

In the context of flustramines, DFT calculations have been applied to understand the nature of specific non-covalent interactions, such as halogen bonding. A theoretical study on Flustramine C utilized DFT to analyze the halogen bond, providing a quantum mechanical description of this interaction that is crucial for its binding to biological targets. uum.edu.my DFT can also be used to calculate molecular properties like electrostatic potential maps, which reveal the electron-rich and electron-poor regions of a molecule. This information is critical for understanding and predicting how this compound will interact with protein binding sites, complementing the insights from molecular docking and pharmacophore modeling.

Rational Design and Synthesis of Optimized this compound Analogs

The unique hexahydropyrrolo[2,3-b]indole core of this compound and its derivatives has served as a "privileged structure" for the rational design of new therapeutic agents. jst.go.jp Scientists have been inspired by the flustramine scaffold to design and synthesize optimized analogs, primarily targeting bacterial biofilm formation and neurotransmitter regulation. nih.govmdpi.com This process involves identifying the key structural components responsible for a desired biological activity and then systematically modifying the parent molecule to enhance potency and probe its mechanism of action. diva-portal.org

Design and Synthesis of Anti-Biofilm Agents

A significant research effort has focused on developing Flustramine-inspired analogs to combat bacterial biofilms, which are communities of microorganisms that exhibit high resistance to conventional antibiotics. nih.govrsc.org The rationale stems from the observation that indole itself is a universal signaling molecule in bacteria that regulates phenotypes such as biofilm formation. nih.gov Given that the flustramine family possesses a core indole or pyrroloindoline structure, researchers hypothesized they could serve as a template for potent anti-biofilm compounds. nih.gov

One successful approach involved designing a library of pyrroloindoline-triazole-amide (PTA) analogs. The design maintained the core tricyclic pyrroloindoline scaffold of flustramines while introducing a triazole ring via "click chemistry." This strategy allows for the rapid and efficient generation of a diverse set of analogs with various functional groups. nih.govresearchgate.net

The synthesis of these PTA analogs was achieved using a Garg interrupted Fischer indolization reaction to construct the key alkyne-functionalized pyrroloindoline core. nih.govrsc.org This core was then coupled with a variety of azide-containing amide fragments through a copper-catalyzed azide-alkyne cycloaddition (click reaction) to yield the final PTA derivatives. nih.gov

The resulting library of compounds was screened for its ability to inhibit biofilm formation in pathogenic bacteria, including Acinetobacter baumannii, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA). The studies revealed a clear structure-activity relationship (SAR), particularly concerning the appendage attached to the triazole ring. nih.gov

Table 1: Biofilm Inhibition by Pyrroloindoline-Triazole-Amide (PTA) Analogs

This interactive table summarizes the half-maximal inhibitory concentration (IC50) values for selected PTA analogs against MRSA biofilm formation. Lower values indicate higher potency.

| Compound | R Group (Appended to Triazole) | MRSA Biofilm Inhibition IC50 (µM) |

| 23 | Phenylpropyl | 10.0 |

| 24 | Phenylbutyl | 2.8 |

| 25 | Phenylpentyl | 3.4 |

| 26 | Phenylhexyl | 20.0 |

| 31 | Phenylpentyl (Furindoline core) | 18.7 |

Source: Bunders et al., 2011. nih.gov

The data demonstrated that analogs with alkyl-derivatized phenyl rings were particularly effective. nih.govresearchgate.net A clear SAR was observed based on the length of the alkyl chain connecting the phenyl group to the amide, with the phenylbutyl (compound 24 ) and phenylpentyl (compound 25 ) appendages showing the highest potency against MRSA biofilms, with IC50 values of 2.8 µM and 3.4 µM, respectively. nih.gov

Further rational design involved modifying the core scaffold itself. A furindoline analog (31 ), where the nitrogen atom in the pyrrolidine (B122466) ring was replaced by an oxygen atom, was synthesized to probe the importance of this nitrogen. nih.gov This analog proved to be a less active inhibitor of MRSA biofilm formation (IC50 = 18.7 µM) compared to its pyrroloindoline counterpart (25 ). This finding suggested that the secondary nitrogen in the pyrroloindoline core is crucial for activity, potentially through hydrogen-bond donor interactions with its biological target. nih.gov

In Silico Design of Acetylcholinesterase Inhibitors

The physostigmine-like skeleton of many flustramine alkaloids has also prompted their investigation as acetylcholinesterase (AChE) inhibitors, which are relevant for treating neurodegenerative diseases like Alzheimer's. mdpi.comresearchgate.net While this compound itself was tested, another derivative, Flustramine Q, was identified as a novel and potent AChE inhibitor with an IC50 value of 9.6 µM. mdpi.com

Based on the binding mode of Flustramine Q revealed by molecular modeling, a rational design approach was used to propose optimized analogs in silico. mdpi.com The docking studies suggested that introducing specific substituents could enhance interactions with the AChE active site. Two virtual analogs were designed with predicted increased activity. mdpi.commdpi.com This computational approach represents another facet of rational design, allowing for the pre-screening and optimization of candidate structures before undertaking their chemical synthesis. mdpi.com

Mechanistic Biological Investigations of Flustramine a

Enzymatic Target Interaction Studies

Beyond their anti-biofilm capabilities, certain members of the flustramine family have been investigated for their interactions with key enzymes, notably acetylcholinesterase, which is a critical target in neurodegenerative diseases. mdpi.comresearchgate.net

A screening of 25 different alkaloids isolated from Flustra foliacea for their ability to inhibit acetylcholinesterase (AChE) from Electrophorus electricus identified a novel inhibitor. mdpi.comresearchgate.net While many alkaloids from this source possess a physostigmine-like scaffold, a known AChE inhibitor, the most potent compound identified was Flustramine Q, which has a distinct structure featuring a quinolin-2-one ring instead of an indole (B1671886) moiety. mdpi.com

In this screening, Flustramine Q exhibited a significant 82% inhibition of AChE at a concentration of 100 µM. mdpi.comresearchgate.net Subsequent dose-response analysis determined its IC50 value to be 9.6 µM. mdpi.comresearchgate.net Other related compounds, such as Flustramine E and Flustramine I, also showed moderate inhibition of 48% at the same initial screening concentration. mdpi.comresearchgate.net

| Compound | % Inhibition at 100 µM | IC50 (µM) |

|---|---|---|

| Flustramine Q | 82% | 9.6 |

| Flustramine I | 48% | 113 |

| Flustramine E | 48% | Not Determined |

| Physostigmine (B191203) (Control) | Not Reported | 0.03 |

Molecular docking studies have been employed to elucidate the binding mode of Flustramine Q within the active site of human recombinant AChE. mdpi.com These computational analyses revealed that Flustramine Q establishes multiple hydrophobic interactions with key aromatic residues in the active site, including Tyr337 and Trp86, which are known to be crucial for the binding of other inhibitors. mdpi.comweizmann.ac.il

The binding is further stabilized by a cation-π interaction between the quaternary nitrogen of Flustramine Q and the aromatic ring of Tyr337. mdpi.com The molecule's aromatic rings and aliphatic portions also form hydrophobic contacts with Trp86. mdpi.com Additionally, specific polar interactions were identified, including a hydrogen bond with Tyr133, a weak hydrogen bond with the carbonyl oxygen of Trp86, and a halogen bond involving the bromine atom with Asp74. mdpi.com

Inspired by these findings, in silico design of Flustramine Q analogues predicted derivatives with potentially increased potency. One such designed derivative, Flu Q Der I, showed an improved docking score (from -9.38 to -10.70) and a greater number of contacts within the AChE binding pocket. These enhanced interactions included more extensive hydrophobic contacts and additional, stronger hydrogen and halogen bonds with residues Tyr133 and Gly120. mdpi.com

Identification of Other Enzyme Modulatory Effects

While research into the specific enzyme modulatory effects of Flustramine A is limited, studies have demonstrated that related alkaloids isolated from the marine bryozoan Flustra foliacea exhibit notable enzyme inhibitory activity. Specifically, several flustramine derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.

In a screening of 25 alkaloids from F. foliacea, Flustramine E and Flustramine I showed moderate AChE inhibition. researchgate.netmdpi.com Another related compound, Flustramine Q, was identified as a potent AChE inhibitor. researchgate.netmdpi.com Although these findings highlight a key biological activity within the flustramine family of compounds, the direct enzymatic targets of this compound itself have not been extensively characterized in the available scientific literature. Further research is required to determine if this compound shares this AChE inhibitory activity or possesses other, unique enzyme modulatory effects.

Mechanistic Insights into Cellular Activity in in vitro Models

The precise cellular pathways and molecular targets modulated by this compound are not yet fully elucidated. However, preliminary research into closely related compounds provides some insight into its potential biological activities. Some alkaloids from Flustra foliacea have been reported to possess weak cytotoxic properties. researchgate.netmdpi.com

While direct studies on this compound are scarce, research on a synthetic precursor to this compound, Nb-methylated 1-prenyl-2-tert-prenyl-6-bromotryptamine, has demonstrated cytotoxic effects. This precursor was found to be the most biologically active in a series of 21 synthesized compounds. It displayed notable cytotoxicity against a panel of 42 human tumor cell lines, with the lung cancer cell line LXFA629L and the mammary cancer cell line MAXF401NL being the most sensitive.

These findings suggest that the structural components of this compound may contribute to cytotoxic activity in cancer cells. However, comprehensive studies are needed to identify the specific cellular signaling pathways and molecular targets that are directly affected by this compound.

Currently, there is a lack of specific studies in the scientific literature detailing the mechanisms of apoptosis induction by this compound. While some related alkaloids have shown cytotoxic effects, the specific processes by which they may lead to programmed cell death have not been thoroughly investigated for this compound. Future research is necessary to determine if this compound can induce apoptosis and to identify the specific molecular pathways involved, such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Anti-inflammatory Mechanism of Action (e.g., Deformylflustrabromine B)

Recent investigations into the bioactivity of alkaloids from Flustra foliacea have revealed potential anti-inflammatory properties of compounds structurally related to this compound, such as Deformylflustrabromine B.

Research has shown that Deformylflustrabromine B can modulate the secretion of pro-inflammatory cytokines from immune cells. Specifically, it has been found to decrease the secretion of Interleukin-12p40 (IL-12p40) from monocyte-derived dendritic cells. nih.gov IL-12 is a key cytokine in the initiation of Th1 cellular immune responses, and its p40 subunit is a critical component. By reducing the secretion of IL-12p40, Deformylflustrabromine B may exert an anti-inflammatory effect by dampening the initial phase of the inflammatory cascade.

In addition to suppressing pro-inflammatory cytokines, compounds from F. foliacea have also been shown to enhance the secretion of anti-inflammatory cytokines. While direct data for Deformylflustrabromine B on IL-10 secretion is not specified, other related alkaloids, namely flustrimidazole A and flustramine T, were found to increase the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10) in monocyte-derived dendritic cells. nih.gov IL-10 plays a crucial role in downregulating inflammatory responses and promoting immune tolerance. This suggests that the broader family of flustramine-related compounds may possess a dual anti-inflammatory mechanism, not only by inhibiting pro-inflammatory signals but also by actively promoting anti-inflammatory pathways.

Identification of Immune Signaling Pathway Modulators

While direct mechanistic investigations into the immunomodulatory properties of this compound are not extensively documented, research on related alkaloids from its natural source, the marine bryozoan Flustra foliacea, offers valuable insights into its potential activities. Studies on these co-occurring compounds suggest that molecules from this organism can influence key immune signaling pathways.

A significant study on various bromotryptamine and imidazole alkaloids isolated from F. foliacea has demonstrated their anti-inflammatory potential in a dendritic cell model. nih.govacs.org Dendritic cells are integral to the initiation and direction of the adaptive immune response, and their cytokine secretion profile is a critical determinant of the subsequent T-cell response. This research revealed that certain alkaloids from F. foliacea could decrease the secretion of the pro-inflammatory cytokine Interleukin-12p40 (IL-12p40), while others were found to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govacs.org

The modulation of IL-12 and IL-10 production is a strong indicator of an interaction with fundamental immune signaling pathways. The synthesis of these cytokines in dendritic cells is intricately regulated by major signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathways.

Potential Mechanisms of Action (Inferred from Related Compounds):

NF-κB Pathway: The NF-κB signaling cascade is a cornerstone of inflammatory and immune responses. Its activation is essential for the transcription of a wide array of pro-inflammatory genes, including the gene encoding IL-12. It is plausible that the alkaloids from F. foliacea that were observed to reduce IL-12p40 levels may achieve this by interfering with the NF-κB pathway. This could potentially occur through mechanisms such as the inhibition of IκB protein degradation, which would prevent the translocation of active NF-κB subunits into the nucleus.

MAPK Pathway: The MAPK family, which includes ERK, JNK, and p38, represents another critical set of pathways that govern inflammatory responses and the production of cytokines in immune cells. The activation of the p38 and JNK pathways is frequently linked to the production of pro-inflammatory cytokines. Consequently, the observed reduction in IL-12p40 by some Flustra alkaloids could be mediated through the inhibition of these specific MAPK pathways.

JAK-STAT Pathway: The JAK-STAT pathway is crucial for signaling initiated by a diverse range of cytokines and growth factors. The anti-inflammatory cytokine IL-10 exerts its effects through the JAK-STAT pathway, leading to the activation of STAT3. nih.govnih.gov Activated STAT3 can, in turn, suppress the expression of pro-inflammatory cytokines. The discovery that certain alkaloids from F. foliacea can augment IL-10 secretion suggests a potential to directly or indirectly promote the activation of this anti-inflammatory signaling pathway.

Given that several alkaloids from F. foliacea have demonstrated the capacity to modulate these key cytokines, it is a reasonable hypothesis that this compound may also engage with one or more of these immune signaling pathways. However, in the absence of direct experimental validation, this remains a prospective area for future research. The documented anti-inflammatory activities of its congeners provide a compelling basis for a more focused investigation into the immunomodulatory potential of this compound.

Interactive Data Table: Research Findings on the Anti-inflammatory Activity of Alkaloids from Flustra foliacea

| Compound Name | Effect on Cytokine Secretion in Dendritic Cells |

| Flustramine Q | Decreased IL-12p40 nih.gov |

| Flustramine S | Decreased IL-12p40 nih.gov |

| Flustramine V | Decreased IL-12p40 nih.gov |

| Flustraminol H | Decreased IL-12p40 nih.gov |

| Gene B | Decreased IL-12p40 nih.gov |

| Deformylflustrabromine B | Decreased IL-12p40 (most potent) nih.gov |

| Flustramine T | Increased IL-10 nih.gov |

| Flustrimidazole A | Increased IL-10 nih.gov |

Advanced Methodologies and Future Research Directions

Application of Chemoproteomics in Elucidating Flustramine A's Biological Targets

Chemoproteomics, an interdisciplinary field combining chemistry, biology, and proteomics, offers powerful tools for identifying the specific protein targets of bioactive small molecules like this compound. This approach allows researchers to move beyond observed phenotypic effects to pinpoint the molecular interactions responsible for the compound's activity. By employing techniques such as mass spectrometry-based chemoproteomic strategies, scientists can profile the entire proteome to identify proteins that bind to this compound or its derivatives. This has been applied to related compounds, such as Flustramine Q, to identify its protein targets, thereby clarifying its mechanism of action as an acetylcholinesterase inhibitor. uu.se Further application of these methods to this compound could reveal its precise molecular targets, providing critical insights for drug development and understanding its biological effects. nih.govmdpi.comresearchgate.net

Integration of Synthetic Biology for Enhanced this compound Production and Derivatization

While direct applications of synthetic biology for this compound production are still emerging, the field offers significant promise. Synthetic biology approaches could be employed to engineer microbial hosts for the biosynthesis of this compound or its precursors, potentially leading to more sustainable and scalable production methods compared to extraction from natural sources. Furthermore, synthetic biology tools can facilitate the creation of combinatorial libraries and the targeted derivatization of the this compound scaffold. Researchers have already utilized synthetic strategies, such as the Garg interrupted Fischer indolization reaction, to generate libraries of pyrroloindoline triazole amides inspired by the flustramine family, demonstrating the feasibility of scaffold-based derivatization for discovering new bioactivities. nih.govresearchgate.net

Untargeted Metabolomics for Discovery of New Flustramine Analogs

Untargeted metabolomics, coupled with advanced analytical techniques, provides a powerful platform for discovering novel natural products and their analogs. By analyzing the complete set of metabolites present in an organism, researchers can identify previously uncharacterized compounds, including new flustramine analogs. uu.se The marine bryozoan Flustra foliacea is known to produce a complex network of metabolites, including numerous flustramine derivatives with variations in bromination patterns and hydroxylation. canada.ca Applying untargeted metabolomic approaches to extracts from Flustra foliacea and related organisms, potentially integrated with genomic data for biosynthetic pathway analysis, could systematically uncover new flustramine analogs with unique biological properties.

Exploration of Additional Biological Mechanisms and Cellular Pathways

The flustramine family exhibits a remarkable range of biological activities, suggesting diverse underlying mechanisms and cellular pathways. While this compound itself has shown antimicrobial, antifungal, and anticancer potential, other derivatives have demonstrated specific activities:

Acetylcholinesterase (AChE) Inhibition: Flustramine Q has been identified as an AChE inhibitor, relevant for neurodegenerative diseases like Alzheimer's. mdpi.comresearchgate.net

Indole (B1671886) Signaling Modulation: Flustramine C and desformylflustrabromine (B1197942) (dFBr) derivatives effectively modulate bacterial indole signaling pathways, impacting biofilm formation and virulence in both Gram-negative and Gram-positive bacteria. nih.govnih.govnih.govresearchgate.net

Ion Channel Blockade: Flustramines A and B have been reported to block voltage-activated potassium channels and possess muscle relaxant properties. canada.capnas.org

Anti-inflammatory Effects: Related compounds, such as deformylflustrabromine B, have exhibited potent anti-inflammatory activity. researchgate.net Future research can further explore these diverse activities by investigating the specific cellular pathways and molecular targets involved, potentially revealing novel therapeutic applications.

Unresolved Questions and Promising Avenues for Future Research on this compound

Despite significant progress, several questions remain regarding this compound, presenting exciting opportunities for future research. A comprehensive understanding of its precise mechanisms of action and the full spectrum of its biological activities requires further investigation. ontosight.ai The potential for in silico designed derivatives of flustramine compounds to enhance potency highlights the value of computational approaches in guiding synthetic efforts. mdpi.com The flustramine scaffold's success in modulating bacterial behavior, particularly indole signaling and biofilm formation, positions it as a privileged template for developing new anti-infective agents. nih.govnih.govnih.govresearchgate.net Moreover, the discovery of novel flustramine metabolites from marine sources continues to reveal structural diversity, suggesting that many more analogs await characterization and biological evaluation. canada.ca Research into the anti-inflammatory potential of related flustramine compounds also warrants further exploration for applications in inflammation-related diseases. researchgate.net

Potential for Developing this compound-Inspired Chemical Probes

The structural motifs and biological activities of the flustramine family make them ideal candidates for developing chemical probes. These probes are invaluable tools for dissecting complex biological processes, such as bacterial signaling pathways. For instance, derivatives of desformylflustrabromine (dFBr) are being utilized as mechanistic probes to investigate indole signaling in bacteria, offering insights into quorum sensing, biofilm formation, and virulence. nih.govnih.govnih.gov By modifying the flustramine scaffold, researchers can create targeted molecules that specifically interact with and report on the activity of particular cellular components or pathways. This strategy holds promise for advancing our understanding of microbial communication and for identifying new targets for antimicrobial therapies.

Q & A

Q. What are the common synthetic routes for Flustramine A, and what methodological challenges arise during its preparation?

this compound is synthesized via domino reactions such as olefination-isomerization-Claisen rearrangement (OIC) and reductive cyclization (RC), starting from 6-bromoindolin-3-one derivatives. Key intermediates are functionalized through Fischer indolization to build the hexahydropyrrolo[2,3-b]indole (HPI) core . Challenges include optimizing reaction yields (e.g., total synthesis achieved in 5 steps with variable yields) and managing stereochemical outcomes during cyclization .

Q. How is the structure of this compound confirmed, and what spectroscopic techniques are critical for its elucidation?

Structural confirmation relies on NMR, NMR, HMQC, and HMBC experiments. For example, δH 7.24 ppm and δC 77.0 ppm signals correlate with solvent residues, while HMBC data validate the HPI skeleton . Mass spectrometry (EI-MS, FAB-MS) and IR spectroscopy further confirm functional groups and bromination patterns .

Q. What preliminary bioactivity data exist for this compound, and how are these assays designed?

this compound exhibits acetylcholinesterase (AChE) inhibition (IC50 = 25.2 ± 3 μM) and antimicrobial activity against E. coli and S. cerevisiae via standard disk diffusion assays. Bioactivity studies use dose-response curves and control compounds (e.g., physostigmine as a positive control) .

Advanced Research Questions

Q. How do structural modifications of the HPI core influence this compound’s bioactivity, and what methodological frameworks guide analog design?

Modifications at the indole nitrogen (e.g., N-acetylation) and bromination patterns alter antimicrobial potency. Structure-activity relationship (SAR) studies use triazole amide derivatives inspired by marine alkaloids, synthesized via click chemistry and evaluated at 200 μM concentrations . Computational docking (e.g., AChE binding site analysis) further rationalizes activity trends .

Q. What contradictions exist in reported bioactivity data for this compound, and how can experimental variables explain discrepancies?

Variability in IC50 values (e.g., 9.1–113 μM for AChE inhibition across analogs ) may stem from differences in assay conditions (e.g., enzyme source, pH) or compound purity. Rigorous standardization of protocols (e.g., pIC50 ± SEM reporting) and replication studies are recommended .

Q. What strategies optimize the yield of this compound during multi-step synthesis, and how are competing reaction pathways mitigated?

Yield optimization involves catalyst screening (e.g., Pd-mediated cross-coupling for brominated intermediates) and protecting group strategies (e.g., tert-butoxycarbonyl for amine protection). Competing pathways, such as undesired cyclization during Fischer indolization, are controlled via temperature modulation and solvent polarity adjustments .

Q. How does environmental stress (e.g., ocean acidification) impact the biosynthesis of this compound in Flustra foliacea?

Ecological studies track biomineralization changes in F. foliacea under varying pH conditions using SEM-EDX and isotopic analysis. Preliminary data suggest carbonate saturation states influence bryozoan health, indirectly affecting alkaloid production .

Methodological Considerations for Data Analysis

- Contradiction Resolution : Compare datasets using meta-analysis frameworks (e.g., Cochrane Review methods) to account for variability in bioactivity assays .

- Synthetic Optimization : Apply design of experiments (DoE) to screen reaction parameters (e.g., time, catalyst loading) and identify yield-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.